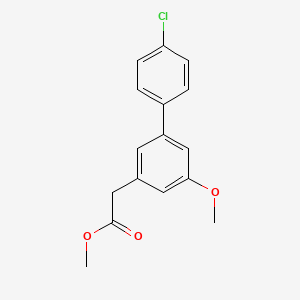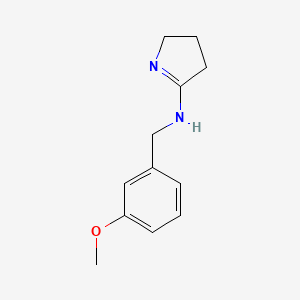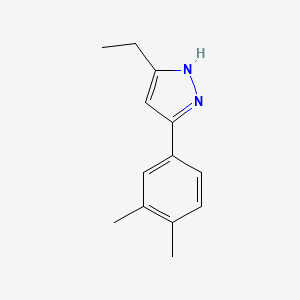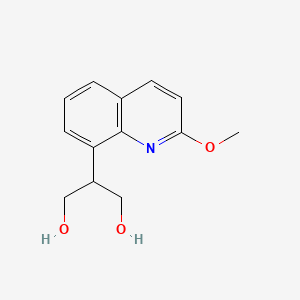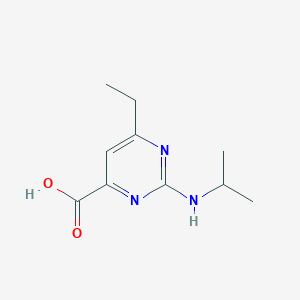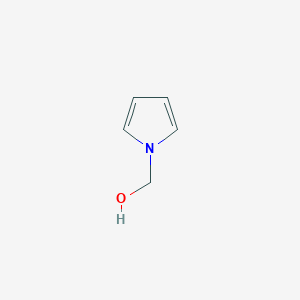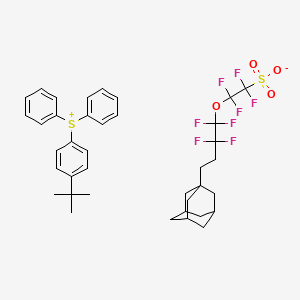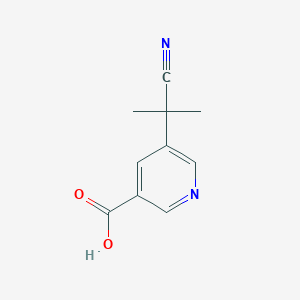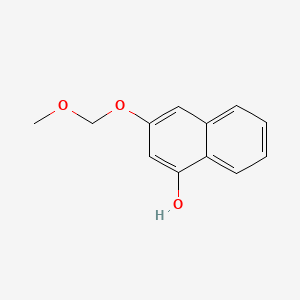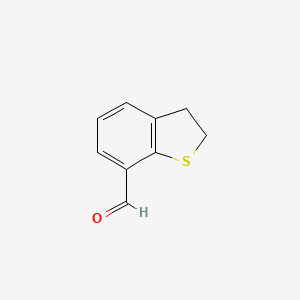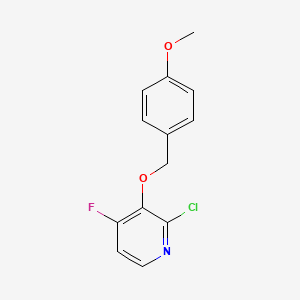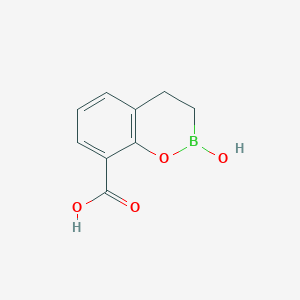
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid is a boron-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid typically involves the reaction of appropriate boronic acids with diols or other suitable reagents under controlled conditions. One common method involves the use of boronic acid derivatives and diols in the presence of catalysts to facilitate the formation of the benzoxaborin ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
化学反应分析
Types of Reactions: 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boronates or other reduced forms .
科学研究应用
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique properties make it useful in the study of boron-based enzyme inhibitors and other biological interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
作用机制
The mechanism of action of 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid involves its interaction with various molecular targets. The boron atom in its structure can form reversible covalent bonds with hydroxyl groups in biological molecules, making it a potential inhibitor of enzymes that contain such groups. This interaction can modulate the activity of these enzymes and affect various biological pathways .
相似化合物的比较
Ledaborbactam etzadroxil: Another boron-containing compound with similar structural features.
Taniborbactam: A related compound with applications in enzyme inhibition.
Comparison: 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid is unique due to its specific structural configuration and the presence of both hydroxyl and carboxylic acid groups. This makes it particularly versatile in forming various derivatives and interacting with different molecular targets .
属性
分子式 |
C9H9BO4 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC 名称 |
2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid |
InChI |
InChI=1S/C9H9BO4/c11-9(12)7-3-1-2-6-4-5-10(13)14-8(6)7/h1-3,13H,4-5H2,(H,11,12) |
InChI 键 |
CDKSGILZHBQLRD-UHFFFAOYSA-N |
规范 SMILES |
B1(CCC2=C(O1)C(=CC=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



